N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide
Description
N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide is a chemical compound that belongs to the class of amides It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Properties
CAS No. |
62347-19-7 |
|---|---|
Molecular Formula |
C11H19N3OS |
Molecular Weight |
241.36 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H19N3OS/c1-5-6-7-14(10(15)8(2)3)11-13-12-9(4)16-11/h8H,5-7H2,1-4H3 |
InChI Key |
UJYMAJZXPHIJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NN=C(S1)C)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide typically involves the reaction of appropriate amines with thiadiazole derivatives. One common method includes the reaction of N-butyl-2-methylpropanamide with 5-methyl-1,3,4-thiadiazole-2-amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methylpropanamide
- N-Butylpropanamide
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it different from other amides that do not contain this heterocyclic ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
